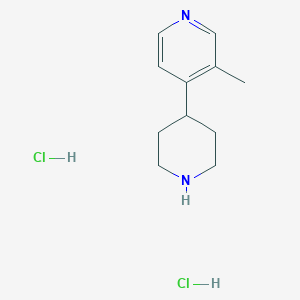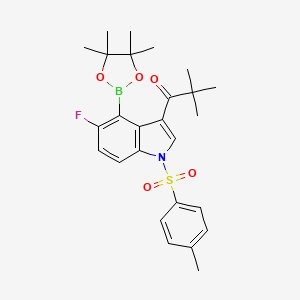
2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6ClN3O It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-Amino-4-chloro-6-methylpyrimidine.
Formylation: The formylation of 2-Amino-4-chloro-6-methylpyrimidine is achieved using formylating agents such as formic acid or formamide under acidic conditions. This reaction introduces the formyl group (-CHO) at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH) or reduced to an alcohol (-CH2OH).
Condensation Reactions: The amino group (-NH2) and the aldehyde group can participate in condensation reactions to form Schiff bases or imines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide, ammonia, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products with various substituents replacing the chlorine atom.
Oxidation: 2-Amino-4-chloro-6-methylpyrimidine-5-carboxylic acid.
Reduction: 2-Amino-4-chloro-6-methylpyrimidine-5-methanol.
Applications De Recherche Scientifique
2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Lacks the formyl group at the 5-position.
2-Amino-4-chloro-5-methylpyrimidine: Has a methyl group instead of a formyl group at the 5-position.
2-Amino-4-chloro-6-methylpyrimidine-5-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyrimidine ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H6ClN3O |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
2-amino-4-chloro-6-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H6ClN3O/c1-3-4(2-11)5(7)10-6(8)9-3/h2H,1H3,(H2,8,9,10) |
Clé InChI |
OAPBIRKSAUEKKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)N)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12948470.png)


